Product packaging for Azidomethyl phenyl sulfide(Cat. No.:CAS No. 77422-70-9)

Azidomethyl phenyl sulfide

Cat. No.: B1589538
CAS No.: 77422-70-9
M. Wt: 165.22 g/mol
InChI Key: KIQGRMGPIMCXSC-UHFFFAOYSA-N
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Description

Azidomethyl phenyl sulfide (CAS 77422-70-9) is an organosulfur compound with the molecular formula C₇H₇N₃S and a molecular weight of 165.22 g/mol. This reagent is valued in chemical research, particularly for its role in Click Chemistry, where it serves as a stable synthon for introducing the azidomethyl group in cycloaddition reactions . Its physical properties include a density of 1.168 g/mL at 25°C and a boiling point of 104-105 °C at 5 mmHg . Researchers have utilized this compound in the high-throughput chemical modification of oligonucleotides to systematically evaluate structure-activity relationships and in the regioselective sequential modification of chitosan to produce derivatives and nanoparticles with enhanced antimicrobial activity . For safe handling, it is recommended to use personal protective equipment including gloves and eyeshields, and the product should be stored under refrigeration at 2-8°C . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3S B1589538 Azidomethyl phenyl sulfide CAS No. 77422-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azidomethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-10-9-6-11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQGRMGPIMCXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472767
Record name Azidomethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77422-70-9
Record name Azidomethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Azidomethyl Phenyl Sulfide

Established Synthetic Routes

The most conventional and widely cited methods for preparing azidomethyl phenyl sulfide (B99878) originate from thioanisole (B89551) and involve a two-step halogenation-azidation process.

Halogenation-Azidation Sequences

A standard and effective preparative method involves a two-step sequence starting with the chlorination of thioanisole. researchgate.net In the first step, the methyl group of thioanisole is halogenated, typically via chlorination. A common reagent for this transformation is sulfuryl chloride. This reaction yields the intermediate, chloromethyl phenyl sulfide.

In the second step, the resulting α-chloro sulfide undergoes a nucleophilic substitution reaction with an azide (B81097) salt. Sodium azide is frequently used for this purpose in a suitable solvent like acetonitrile. researchgate.net The azide ion displaces the chloride ion to furnish the final product, azidomethyl phenyl sulfide. This halogenation-azidation sequence is a reliable and well-documented route. researchgate.net

Established Synthesis Overview
Starting Material Thioanisole
Step 1: Halogenation
ReagentSulfuryl Chloride (SO₂Cl₂)
IntermediateChloromethyl phenyl sulfide
Step 2: Azidation
ReagentSodium Azide (NaN₃)
SolventAcetonitrile
Final Product This compound

Innovative Synthetic Approaches

Research has also focused on developing new methods that may offer advantages over the traditional routes, such as improved safety profiles by avoiding potentially explosive azide sources or by streamlining the synthetic process.

Development of One-Pot Synthesis Procedures

While no direct one-pot synthesis from thioanisole to this compound is prominently documented, a significant innovative approach has been developed that transforms a modified precursor into the target compound in a single step. A novel method for synthesizing azidomethyl sulfides utilizes a Pummerer rearrangement. researchgate.netlookchem.com This reaction starts from methyl phenyl sulfoxide (B87167), the oxidized form of thioanisole.

This process employs bis(p-nitrophenyl) phosphorazidate (p-NO₂DPPA) as an azidation reagent. lookchem.com This reagent serves as both an activator for the sulfoxide and the azide source. This method is noteworthy because it enables the preparation of azidomethyl sulfides without the use of more hazardous azide sources. researchgate.netlookchem.com The reaction converts various methyl sulfoxides into their corresponding azidomethyl sulfides. lookchem.com

Pummerer Rearrangement for Azidomethyl Sulfides
Starting Material Methyl phenyl sulfoxide
Key Reagent Bis(p-nitrophenyl) phosphorazidate (p-NO₂DPPA)
Reaction Type Pummerer Rearrangement
Key Advantage Avoids use of more toxic or explosive azide sources. researchgate.netlookchem.com

Exploration of Precursor Modifications

The exploration of different precursors is a key area of innovative synthetic design. The shift from thioanisole to methyl phenyl sulfoxide for the Pummerer rearrangement is a prime example of precursor modification that enables an alternative and advantageous synthetic pathway. acs.org

Further advanced strategies for modifying precursors, while not applied directly to this compound in the reviewed literature, indicate the direction of current research. For instance, formal C–H azidation via a borylation–azidation sequence allows for the synthesis of complex diazido compounds. clockss.org This method involves the regioselective borylation of a C-H bond on a benzene (B151609) ring, followed by a copper-catalyzed deborylative azidation. clockss.org Subsequent chemical transformations can then convert other functional groups on the ring into an azidomethyl group. clockss.org Such strategies highlight a move towards more sophisticated precursor design, enabling the construction of functionalized molecules from simpler, inexpensive starting materials. clockss.org

Reactivity and Mechanistic Insights of Azidomethyl Phenyl Sulfide

Nucleophilic Substitution Reactions

Azidomethyl phenyl sulfide (B99878) is a notable reagent for its ability to undergo nucleophilic substitution reactions, which is a key aspect of its utility in various chemical processes. lookchem.com The presence of the phenylthio group facilitates the displacement of the azide (B81097) moiety by a range of nucleophiles. This reactivity profile makes it a valuable intermediate in the synthesis of more complex organic compounds, particularly within the pharmaceutical industry. lookchem.com The substitution of α-azido sulfones with thiolates can lead to the formation of α-azido sulfides, demonstrating a pathway for the introduction of the azido (B1232118) functional group.

The thermolysis of α-azidobenzyl phenyl sulfide proceeds at 120°C, with the sulfur atom participating as a neighboring group to yield N-benzylidenebenzenesulfenamide. researchgate.net This reactivity highlights the influence of the sulfide group on the decomposition pathway of the azide.

Amination Reactions in Organic Synthesis

A significant application of azidomethyl phenyl sulfide lies in its ability to act as an aminating agent, providing a synthetic equivalent for the introduction of a primary amino group.

Amination of Organomagnesium Compounds

This compound has been effectively used for the amination of organomagnesium compounds, commonly known as Grignard reagents. researchgate.net The reaction proceeds through the formation of a triazene (B1217601) intermediate, which upon reductive workup, yields the corresponding primary amine. thieme-connect.de This method has proven to be particularly useful for the amination of aryl Grignard reagents. researchgate.net

A key feature of this reaction is its stereospecificity. Studies using chiral Grignard reagents, where the magnesium-bearing carbon is the sole stereocenter, have demonstrated that the amination with this compound occurs with complete retention of configuration. acs.orgnih.gov This stereochemical outcome suggests a polar addition mechanism rather than a process involving single-electron transfer (SET), which would likely lead to racemization. acs.org The high degree of stereocontrol is crucial for applications in asymmetric synthesis.

The reaction conditions are also noteworthy. The amination of Grignard reagents with this compound can be carried out at low temperatures, typically below -50 °C, which is important for maintaining the configurational stability of the Grignard reagent itself. acs.org

Table 1: Amination of Organomagnesium Compounds with this compound

Organomagnesium Reagent Product Stereochemistry Reference
Chiral secondary Grignard reagent Primary amine Retention of configuration acs.orgnih.gov
Aryl Grignard reagents Aryl amine Not specified researchgate.net

Reactivity with Organolithium Reagents: Scope and Limitations

While this compound is effective with Grignard reagents, its application with organolithium reagents has limitations. nih.gov Reactions with organolithium compounds can be less straightforward and may not proceed with the same efficiency as observed with their organomagnesium counterparts. nih.gov

The challenges in using this compound with organolithium reagents have led to the exploration of alternative aminating agents for these substrates. nih.gov For instance, diphenylphosphoryl azide has been shown to provide satisfactory to good yields with both organolithium and Grignard reagents. nih.gov

This compound as an NH2+ Synthon

This compound is widely regarded as a synthon for the NH2+ group, effectively acting as an electrophilic source of a primary amine. acs.orgmindat.orgscite.ai This concept was notably advanced by Trost and Pearson, who demonstrated its utility in this capacity. acs.org The reagent allows for the direct introduction of an amino group into a molecule through reaction with a nucleophilic carbon center. researchgate.net

The use of this compound as an NH2+ synthon has been applied in the total synthesis of natural products. For example, it was employed in a five-step synthesis of the naphthalene (B1677914) nucleus of streptovaricin D, where it was used to introduce the required amino group. researchgate.net This application underscores the practical value of this reagent in complex molecule synthesis.

Cycloaddition Reactions (Click Chemistry)

The azide functionality in this compound makes it a suitable participant in cycloaddition reactions, most notably in the realm of "click chemistry".

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

This compound is a versatile reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. celluars.comsigmaaldrich.comscientificlabs.com This reaction, a cornerstone of click chemistry, involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. acs.org The reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. plos.org

The utility of this compound in CuAAC has been demonstrated in the modification of biopolymers. For instance, it has been used in the regioselective sequential modification of chitosan (B1678972). plos.orgresearchgate.net In this process, an alkyne-functionalized chitosan derivative is reacted with this compound in the presence of a copper(II)-ascorbate system to yield a chitosan derivative bearing a triazole ring with a phenyl sulfide moiety. plos.orgresearchgate.net The resulting modified chitosan has shown enhanced antimicrobial properties. researchgate.net

Furthermore, this compound has been employed in the synthesis of novel metallophthalocyanines. sakarya.edu.tr The process involves the synthesis of an alkyne-containing phthalonitrile (B49051), which is then reacted with this compound via a CuAAC reaction to introduce a triazole unit with a phenyl sulfide group into the peripheral positions of the phthalocyanine (B1677752) macrocycle. sakarya.edu.tr

The reaction conditions for CuAAC involving this compound typically involve a copper(I) source, which can be generated in situ from copper(II) salts like copper(II) acetate (B1210297) or copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate. plos.orgmdpi.com The reactions are often carried out in solvent mixtures like tert-butanol/water or DMSO. plos.orgsakarya.edu.tr

Table 2: Examples of CuAAC Reactions with this compound

Alkyne Substrate Catalyst System Product Application Reference
N-phthaloyl-chitosan O-prop-2-ynyl carbamate (B1207046) Copper acetate / Sodium ascorbate Chitosan O-(1-methyl phenyl sulfide) triazolyl carbamate Biomaterial modification plos.orgresearchgate.net
4-(prop-2-yn-1-yloxy)phthalonitrile CuSO4·5H2O / Sodium ascorbate Phthalonitrile with a triazole-phenyl sulfide substituent Synthesis of metallophthalocyanines sakarya.edu.tr
Ethynyl trifluoromethyl sulfide CuSO4·5H2O / Sodium ascorbate 1-(Phenyl)-4-(trifluoromethylthio)-1H-1,2,3-triazole Synthesis of trifluoromethylthio-containing triazoles mdpi.com
Catalyst and Ligand Systems in CuAAC

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complement to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. nih.govacs.org This method has expanded the synthetic utility of azides like this compound for creating triazole linkages with a different substitution pattern. chalmers.se

The most effective catalysts for RuAAC are typically ruthenium(II) complexes containing a [CpRuCl] moiety (Cp = pentamethylcyclopentadienyl), such as CpRuCl(PPh₃)₂ and CpRuCl(COD) (COD = 1,5-cyclooctadiene). nih.govacs.org The reaction is generally carried out in nonprotic solvents like benzene (B151609), toluene, or THF at temperatures ranging from room temperature to 80 °C. acs.org

The proposed mechanism for RuAAC differs significantly from that of CuAAC. nih.gov It is believed to involve the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.gov This is followed by reductive elimination to yield the 1,5-triazole product and regenerate the active ruthenium catalyst. nih.gov Unlike CuAAC, this pathway does not involve the formation of a metal acetylide, which broadens its scope to include internal alkynes. acs.org DFT calculations support this mechanism and suggest that the reductive elimination step is rate-determining. nih.gov

Intramolecular Aza-Wittig Reactions of this compound Derivatives

The azide group in derivatives of this compound can be converted into an iminophosphorane through the Staudinger reaction with a phosphine (B1218219). acs.orgmdpi.com These iminophosphoranes are key intermediates in the aza-Wittig reaction, which involves their reaction with a carbonyl group to form an imine and a phosphine oxide. mdpi.comwikipedia.org When the azide and carbonyl functionalities are present within the same molecule, an intramolecular aza-Wittig reaction can occur, providing a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgnih.gov

The reaction is initiated by the formation of a phosphazide (B1677712) (or triazaphosphadiene) intermediate from the reaction of the azide with a phosphine. acs.org This intermediate can then lose dinitrogen (N₂) to form the iminophosphorane. acs.org The iminophosphorane subsequently reacts with an intramolecular carbonyl group in a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate. mdpi.com This intermediate then collapses, eliminating phosphine oxide and forming the C=N double bond of the final heterocyclic product. mdpi.com The intramolecular aza-Wittig reaction has been utilized in the synthesis of various N-heterocycles, including α-, β-, and γ-carbolines from azidomethyl(indolyl)acrylates. colab.ws

Decomposition and Rearrangement Pathways

Beyond cycloaddition and aza-Wittig reactions, this compound can undergo decomposition and rearrangement, particularly under thermal conditions.

Thermolysis Studies and Nitrogen Evolution

Like many low molecular weight organic azides, this compound is thermally sensitive and can decompose with the evolution of nitrogen gas (N₂). researchgate.net Thermolysis studies show that the decomposition of α-azido sulfides is influenced by the nature of the sulfur group. researchgate.net this compound itself has been reported to lose nitrogen at around 120°C. researchgate.net This decomposition is thought to proceed with neighboring group participation by the sulfur atom. researchgate.net

The thermal decomposition of azides often leads to the formation of highly reactive nitrene intermediates. mdpi.comresearchgate.net In the case of this compound, thermolysis can result in a rearrangement to produce N-benzylidenebenzenesulfenamide. researchgate.net This suggests a pathway where the initially formed nitrene or a related intermediate undergoes rearrangement involving the phenylthio group. The photodecomposition of the related azidomethyl methyl sulfide (AMMS) has been studied, revealing that UV irradiation leads to N₂ elimination and the formation of a singlet nitrene, which then undergoes further transformations. researchgate.net

The thermal stability of azides is a critical consideration for their handling and storage. It is recommended that distillation of this compound be performed at reduced pressure and at temperatures below 110°C to avoid vigorous, potentially explosive, nitrogen evolution. researchgate.net

Beckmann-Type Rearrangements of α-Azido Sulfides

Substituted α-azido sulfides are known to undergo Beckmann-type rearrangements, which lead to the formation of lactams and imino thioethers. researchgate.netresearchgate.net This type of reaction is analogous to the classic Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. organic-chemistry.orgbyjus.com The general mechanism of the Beckmann rearrangement involves the protonation of the hydroxyl group of the oxime, creating a good leaving group. byjus.com This is followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the final amide product. organic-chemistry.orgbyjus.com

In the context of α-azido sulfides, a similar rearrangement is initiated. While the specific mechanism for this compound itself is not extensively detailed in the provided results, the transformation of related α-azido sulfides suggests a pathway where the loss of nitrogen gas (N₂) from the azide group, possibly assisted by a Lewis acid, generates a reactive intermediate. libretexts.org This intermediate then undergoes a rearrangement, akin to the alkyl migration in the Beckmann rearrangement, to form the observed products. The reaction of dithioketals with iodoazide to form α-azido sulfides, which can then be converted to amides or thioimino ethers, provides a related example of the synthetic utility of these intermediates. libretexts.org

Formation and Reactivity of Triazene Intermediates

Triazene intermediates play a significant role in the chemistry of this compound and related compounds. researchgate.netresearchgate.net For instance, when this compound is used for the amination of organomagnesium reagents, a triazene intermediate is formed. researchgate.net These intermediates are also proposed in the reaction of α-azido sulfones with thiols, where the addition of a thiolate to the azide group leads to the generation of an alkylidene triazene. researchgate.net

The reactivity of these triazene intermediates is diverse. They can fragment to produce either diazo compounds or azido products, with the specific outcome influenced by factors such as the nature of the sulfonyl azide used in their formation. nih.gov Novel reactivity has been observed for π-conjugated triazenes, which can undergo oxidation and substitution reactions to synthesize aldehydes, ketones, ethers, and sulfides from organic azides. researchgate.net It is important to handle these intermediates with caution, as some triazenes are known to be carcinogenic. researchgate.net

Neighboring Group Participation Effects in Decomposition

The decomposition of α-azido sulfides can be significantly influenced by neighboring group participation, also known as anchimeric assistance. In the case of α-azidobenzyl phenyl sulfide, the thermolysis proceeds at 120°C with neighboring group participation by the sulfur atom. This leads to the evolution of nitrogen and the formation of N-benzylidenebenzenesulfenamide in a 75% yield. The participation of the adjacent sulfur atom facilitates the decomposition at a lower temperature compared to the corresponding sulfone, which requires temperatures above 150°C.

In contrast, the related α-azidosulfoxide decomposes readily at 70°C through a radical-pair intermediate. The photodecomposition of a similar compound, azidomethyl methyl sulfide (AMMS), has been studied using theoretical methods, which indicate that the key step involves a conical intersection on the potential energy surface after the initial elimination of N₂ to form a singlet nitrene. researchgate.net This highlights the complex mechanistic pathways available for the decomposition of these molecules, which are highly dependent on the oxidation state of the sulfur atom and the reaction conditions (thermal vs. photochemical). researchgate.net

Specific Reaction Pathways and Substrate Interactions

Reactions with Isocyanates

This compound and related compounds can react with isocyanates in aza-Wittig type reactions. researchgate.net Isocyanates are characterized by an electrophilic carbon atom, making them susceptible to nucleophilic attack. nih.gov The reactivity of an isocyanate is influenced by its substituents; electron-withdrawing groups enhance its electrophilicity, while electron-donating groups decrease it. nih.gov The reaction of azides with isocyanates can lead to the formation of various heterocyclic compounds. For example, aza-Wittig type reactions with isocyanates can unexpectedly yield 1,2,3-benzotriazinone derivatives. researchgate.net

The general mechanism for reactions involving isocyanates often starts with a nucleophilic attack on the carbonyl carbon, followed by a proton transfer. nih.gov In the context of multicomponent reactions, isocyanates are versatile building blocks for synthesizing complex molecules like triazinane-2,4-diones and uracil (B121893) derivatives. nih.gov

Triazenolysis of Alkenes

A novel reaction termed "triazenolysis" has been developed for the cleavage of alkenes to form amines, representing an aza-version of ozonolysis. chemrxiv.orgnih.govresearchgate.net This process involves the complete disconnection of the C=C double bond and the formation of two new C-N bonds. chemrxiv.orgchemistryviews.org

The reaction is initiated by a [3+2] cycloaddition of a triazadienium cation, generated from a triazene, to the alkene. nih.govchemistryviews.org This cycloaddition forms a triazolinium salt. nih.gov The salt then accepts a hydride from a reducing agent like sodium borohydride (B1222165) and undergoes spontaneous decomposition to create the new C-N bonds upon further reduction. nih.gov Computational studies have highlighted the importance of Lewis acid catalysis in this transformation. nih.govresearchgate.net This methodology has been successfully applied to a range of cyclic alkenes to produce diamines and can also cleave acyclic C=C bonds. nih.govchemistryviews.org

Reaction TypeReactantsKey IntermediatesProductsRef.
Beckmann-Type Rearrangement Substituted α-azido sulfidesNitrilium ionLactams, Imino thioethers researchgate.netresearchgate.net
Amination This compound, Organomagnesium reagentsTriazeneAmines researchgate.net
Reaction with Isocyanates Azides, IsocyanatesAza-Wittig type intermediates1,2,3-Benzotriazinone derivatives researchgate.net
Triazenolysis Alkenes, TriazenesTriazadienium cation, Triazolinium saltAmines, Diamines chemrxiv.orgnih.govchemistryviews.org

Synthesis and Characterization of Azidomethyl Phenyl Sulfide Derivatives

Triazole Derivatives Synthesis via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent method for synthesizing 1,2,3-triazole derivatives from azidomethyl phenyl sulfide (B99878). mdpi.combiosyntan.demdpi.com This reaction involves the [3+2] cycloaddition of the azide (B81097) group with a terminal alkyne, yielding a stable five-membered triazole ring. biosyntan.deraco.cat The reaction is known for its high efficiency, mild reaction conditions, and regioselectivity, making it a powerful tool for molecular construction. mdpi.comraco.cat

Functionalization of Pentacyclic Triterpenes

The unique structural and biological properties of pentacyclic triterpenes have made them attractive scaffolds for chemical modification. nih.gov The introduction of a triazole moiety via click chemistry can enhance their physicochemical properties and biological activities. nih.gov

In a notable example, a derivative of 3,28-O,O'-diacetylbetulin was functionalized with a triazole ring using azidomethyl phenyl sulfide. mdpi.comresearchgate.net The synthesis involved the reaction of an alkyne derivative of the triterpene with this compound in the presence of copper(I) iodide as a catalyst. mdpi.comresearchgate.net The reaction, carried out in refluxing toluene, yielded the desired 30-substituted triazolyl derivative. mdpi.com Similarly, oleanolic acid derivatives have been synthesized by reacting them with this compound to produce triazole-containing compounds. mdpi.com

Table 1: Synthesis of a Triazole Derivative of 3,28-O,O'-diacetylbetulin mdpi.comresearchgate.net

Reactant 1Reactant 2CatalystSolventConditionsProduct
3,28-O,O'-diacetyl-30-propynoylbetulinThis compoundCopper(I) iodideTolueneReflux, 72 h30-(1-(phenylthiomethyl)-1H-1,2,3-triazol-4-yl)-3,28-O,O'-diacetylbetulin

Modification of Chitosan (B1678972) and Other Biopolymers

Chitosan, a biopolymer derived from chitin, has been extensively studied for various applications due to its biocompatibility and biodegradability. plos.orgnih.gov Chemical modification of chitosan through click chemistry allows for the introduction of new functionalities, thereby expanding its utility. plos.orgnih.govaip.org

The process often involves the introduction of an azide or alkyne group onto the chitosan backbone, followed by a CuAAC reaction. mdpi.com For instance, chitosan can be modified to introduce azide groups, which can then react with alkyne-containing molecules. aip.orgmdpi.com While direct use of this compound for chitosan modification is not explicitly detailed in the provided results, the general methodology for creating triazole-linked chitosan derivatives is well-established. plos.orgnih.govuax.com One study synthesized chitosan O-(1-methyl phenyl sulfide) triazolyl carbamate (B1207046), demonstrating the feasibility of incorporating phenyl sulfide moieties into chitosan derivatives via click chemistry. plos.org

Derivatization of Phthalocyanine (B1677752) Scaffolds

Phthalocyanines are large, aromatic macrocycles that have found applications in materials science and medicine. researchgate.netru.nlresearchgate.net The functionalization of phthalocyanine scaffolds with triazole rings via click chemistry can alter their electronic and photophysical properties. researchgate.netresearchgate.net

The synthesis of triazole-functionalized phthalocyanines can be achieved by reacting an azide- or alkyne-substituted phthalocyanine precursor with the corresponding click partner. researchgate.netsakarya.edu.tr For example, an alkyne-functionalized phthalocyanine can be reacted with this compound in the presence of a copper catalyst to yield a phthalocyanine bearing multiple triazole-phenyl sulfide units. sakarya.edu.tr This modular approach allows for the systematic modification of the phthalocyanine periphery, enabling the fine-tuning of its properties for specific applications. researchgate.netru.nl

Synthesis of Sulfur-Containing Azide Analogues (e.g., α-Azido Sulfoxides and Sulfones)

The sulfur atom in this compound can be oxidized to afford the corresponding α-azido sulfoxides and sulfones. cdnsciencepub.com These transformations provide access to a class of compounds with different electronic and steric properties compared to the parent sulfide.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation in organic synthesis. jchemrev.comjchemrev.com For the synthesis of α-azido sulfoxides, a controlled oxidation of the corresponding α-azido sulfide is required. cdnsciencepub.com For example, 2-azidotetrahydrothiophene has been oxidized to its corresponding 1-oxide (sulfoxide) using hydrogen peroxide in acetic acid. cdnsciencepub.com Further oxidation under more forcing conditions can lead to the corresponding sulfone. cdnsciencepub.com The synthesis of α-azido sulfones can also be achieved from α-nitro compounds. researchgate.net Additionally, α-azido sulfones can undergo substitution reactions with thiolates to form α-azido sulfides, indicating a reversible pathway under certain conditions. researchgate.net

Table 2: Oxidation of 2-Azidotetrahydrothiophene cdnsciencepub.com

Starting MaterialOxidizing AgentSolventProduct
2-Azidotetrahydrothiophene30% Hydrogen PeroxideAcetic Acid2-Azidotetrahydrothiophene 1-oxide
2-Azidotetrahydrothiophene 1-oxide30% Hydrogen PeroxideAcetic Acid (prolonged reaction)2-Azidotetrahydrothiophene 1,1-dioxide

Phosphorus-Containing Derivatives

The introduction of phosphorus-containing moieties into molecules can significantly influence their properties, including their coordination chemistry and reactivity. researchgate.netunibo.it

Azidomethyl Dialkyl Phosphines

The synthesis of azidomethyl dialkyl phosphines has been developed as a means to create versatile building blocks for more complex molecules, particularly for the construction of pincer ligands. acs.orgacs.orgfigshare.com These compounds are not readily accessible through methods used for their aryl-substituted counterparts. acs.org A novel synthetic approach has been developed to overcome this limitation, allowing for the preparation of these bulky, electron-donating phosphine (B1218219) derivatives. acs.orgacs.org While the specific reaction of this compound to directly form azidomethyl dialkyl phosphines is not detailed, the synthesis of these important intermediates highlights the broader interest in azidomethyl-functionalized compounds in ligand design. acs.orgacs.org The utility of these azidomethyl phosphines is demonstrated in their subsequent use in click reactions to form triazole-based pincer ligands. acs.orgacs.org

Precursors for Pincer Click Ligands

This compound serves as a critical building block in the synthesis of pincer click ligands (PCLs). researchgate.net This process leverages the power of "click chemistry," a class of reactions known for being rapid, selective, and high-yielding. lookchem.com The key reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group of this compound reacts with a terminal alkyne. researchgate.netacs.org

This cycloaddition results in the formation of a stable 1,2,3-triazole ring, which becomes the central component of the pincer ligand's backbone. researchgate.netacs.org Researchers have successfully used this method to create a family of pincer-type ligands by combining this compound with various alkyne-functionalized building blocks. lookchem.com This approach is highly advantageous for the combinatorial synthesis of new ligands, allowing for the facile preparation of PCLs with diverse electronic and steric properties, such as those bearing bulky, electron-donating alkyl phosphine donors. researchgate.netacs.org These ligands can coordinate with metal centers in either a bidentate or a tridentate fashion, demonstrating remarkable versatility. acs.org

Characterization Methodologies for Novel Derivatives

The novel compounds derived from this compound are rigorously analyzed using a suite of advanced analytical techniques to confirm their structure, purity, and properties.

Spectroscopic Techniques (NMR, IR, HR-MS, UV-Vis)

Spectroscopic methods are fundamental to the characterization of these new derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used extensively to elucidate the molecular structure. In the ¹H NMR spectrum of a triazole derivative, a characteristic singlet appears for the triazole proton, typically observed around 8.11-8.21 ppm. researchgate.netnih.gov The two protons of the methylene (B1212753) bridge (CH₂) adjacent to the sulfur atom and the triazole ring typically show a singlet at approximately 5.96 ppm. nih.gov In ¹³C NMR, the carbons of the triazole ring and the methylene linker also show distinct signals confirming the successful cycloaddition. researchgate.netrsc.org

Table 1: Representative ¹H NMR Spectroscopic Data for an this compound Derivative. nih.gov
Proton TypeChemical Shift (δ, ppm)Multiplicity
CHO9.88s
Triazole-H8.21s
Phenyl-H7.26-7.87m
S-CH₂-Triazole5.96s
O-CH₂5.26s

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for monitoring the reaction. The starting material, this compound, exhibits a strong, characteristic absorption band for the azide (N₃) group around 2100-2104 cm⁻¹. rsc.orgnih.gov The successful formation of the triazole ring via the click reaction is confirmed by the disappearance of this azide peak and the appearance of new bands, such as the N-C=N bending vibration at approximately 838 cm⁻¹. nih.govplos.org Other characteristic peaks for the derivatives include those for C-H and aromatic C=C stretching. researchgate.netmdpi.com

Table 2: Key IR Absorption Bands.
Functional GroupWavenumber (cm⁻¹)Significance
Azide (N₃)~2104Present in this compound precursor. rsc.org
Triazole Ring (N-C=N)~838Confirms formation of the triazole derivative. nih.govplos.org

High-Resolution Mass Spectrometry (HR-MS) : HR-MS is employed to determine the precise mass and confirm the elemental composition of the newly synthesized compounds. nih.gov This technique provides experimental mass-to-charge (m/z) values that can be compared to the calculated theoretical values, often matching to within four decimal places, thereby verifying the molecular formula of the derivative. researchgate.netrsc.orgmdpi.comsakarya.edu.tr

UV-Vis Spectroscopy : UV-visible spectroscopy is used to study the electronic properties of the derivatives. The electronic absorption spectra can confirm that the synthesized molecules, such as phthalocyanine derivatives incorporating the this compound moiety, are non-aggregating in solution. sakarya.edu.tr Theoretical calculations are also compared with experimental UV-Vis spectra to further understand the electronic transitions within the molecules. sakarya.edu.trresearchgate.net

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule. mdpi.com This technique has been successfully applied to several derivatives of this compound, providing unequivocal proof of their structure. researchgate.netmdpi.comsakarya.edu.tr

For instance, the crystal structure of a 30-substituted triazole derivative of 3,28-O,O′-diacetylbetulin, synthesized using this compound, was determined. researchgate.netmdpi.com The analysis revealed that the compound crystallizes in the orthorhombic space group P2₁2₁2₁, providing precise unit cell parameters, bond lengths, and angles. mdpi.com Such studies not only confirm the connectivity of the atoms but also provide valuable insights into the molecule's conformation and the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. researchgate.netmdpi.com

Table 3: Example Crystallographic Data for a 1,2,3-Triazole Derivative. mdpi.com
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.4860(10)
b (Å)13.9440(2)
c (Å)30.2347(4)
Z (Molecules per unit cell)4

Computational Chemistry and Theoretical Investigations

Elucidation of Reaction Mechanisms

Theoretical calculations have been instrumental in elucidating the mechanisms of various reactions involving azidomethyl phenyl sulfide (B99878) and related organic azides. These studies explore reaction pathways, identify transition states, and predict the feasibility of different chemical transformations.

Cycloaddition Reactions: Azidomethyl phenyl sulfide is a key reagent in 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". science.govplos.org Computational studies on analogous systems have shed light on this mechanism. For instance, Density Functional Theory (DFT) calculations on the reaction between 2-azidophenylboronic acid and N-propargyldiethanolamine revealed that the formation of a boronate complex brings the azide (B81097) and alkyne moieties into close proximity, facilitating the subsequent intramolecular cycloaddition. acs.org The activation energy for this triazole formation was calculated to be +23.4 kcal/mol, suggesting the reaction can proceed near room temperature. acs.org In the context of synthesizing a new 1,2,3-triazole derivative of pentacyclic triterpene, this compound was reacted with an alkyne derivative and copper(I) iodide in refluxing toluene. researchgate.netmdpi.comresearchgate.net Computational studies on similar azide-enamide cycloadditions have also suggested unusual reaction pathways. scilit.com

Photodecomposition: The photochemistry of azides is another area where computational studies have provided critical insights. While direct studies on this compound are limited, research on the analogous azidomethyl methyl sulfide (AMMS) offers a valuable model. researchgate.netacs.org Upon UV photodecomposition, AMMS is predicted to undergo N₂ elimination to form a singlet nitrene intermediate. researchgate.netacs.org The mechanism of this photoreaction was investigated using high-level theoretical methods, including complete active space self-consistent field (CASSCF) and multi-configurational second-order perturbation (MS-CASPT2). researchgate.netacs.org These calculations revealed that the key step is governed by a conical intersection between the S2 and S1 potential energy surfaces in the vicinity of the singlet nitrene minimum. researchgate.netacs.org The thermal decomposition of the related azidoethyl methyl sulfide was also studied, showing that the first step is the dissociation into a nitrene and molecular nitrogen, with the spin state of the nitrene being temperature-dependent. researchgate.net

Staudinger Reaction: The Staudinger reaction, the reaction of an organic azide with a trivalent phosphorus compound like triphenylphosphine (B44618), is a fundamental transformation. thermofisher.com In 1919, Hermann Staudinger and Jules Meyer first reported the reaction between phenyl azide and triphenylphosphine to produce a phosphinimine. thermofisher.com This reaction is known to be fast and high-yielding. thermofisher.com Computational methods can be applied to study the mechanism, which involves the initial nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide, followed by the loss of dinitrogen to form the aza-ylide intermediate.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Theoretical methods are used to calculate various electronic properties of this compound and its derivatives, providing predictions about their chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. In a study involving a 1,2,3-triazole derivative synthesized from this compound, the HOMO and LUMO orbitals were found to be located near the triazole moiety. researchgate.netmdpi.com The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. researchgate.net For the triazole derivative of betulin (B1666924), analysis of the HOMO and LUMO orbitals indicated that the molecule is more reactive with electrophiles than with nucleophiles. researchgate.netmdpi.comresearchgate.net In a computational study of a boronate-triggered azide-alkyne cycloaddition, it was found that the formation of the boronate complex reduced the HOMO-LUMO energy gap from 9.24 eV to 8.41 eV, suggesting that the complex formation is beneficial in terms of electronic effects. acs.org

Molecular Electrostatic Potential (MEP): Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. For the 1,2,3-triazole derivative of betulin, MEP analysis showed that nucleophilic regions (negative potential) are located near the oxygen atoms of the betulin moiety and the sulfur atom in the triazole linker formed from this compound. researchgate.netmdpi.comresearchgate.net This suggests that these sites are susceptible to electrophilic attack.

Theoretical Calculation of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting spectroscopic data, such as IR and NMR spectra. By calculating these parameters, researchers can confirm molecular structures and assign experimental signals.

Vibrational Frequencies (IR Spectra): Theoretical calculations are widely used to predict the vibrational frequencies of molecules. For azidomethyl methyl sulfide (AMMS) , a full assignment of the observed infrared spectra was carried out by comparing experimental data with results from Density Functional Theory (DFT) and second-order Møller-Plesset (MP2) perturbation theory calculations. acs.org Similarly, for [4-(sulfonylazide)phenyl]-1-azide, DFT (B3LYP) and Hartree-Fock (HF) methods with the 6-31G* basis set were used to predict vibrational frequencies, which showed good agreement with experimental IR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts is another important application of computational chemistry. For the compound [4-(sulfonylazide)phenyl]-1-azide, ¹H and ¹³C NMR chemical shifts were calculated using the B3LYP/6-31G* method. researchgate.net The comparison between theoretical and experimental results indicated that the DFT method provided satisfactory predictions for the NMR properties. researchgate.net Similar computational studies on other organic molecules have also shown a strong correlation between calculated and experimental chemical shifts. researchgate.net

Below is a table summarizing predicted collision cross section (CCS) values for different adducts of this compound, calculated using CCSbase. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺166.04335128.6
[M+Na]⁺188.02529135.6
[M-H]⁻164.02879134.9
[M+NH₄]⁺183.06989149.5
[M+K]⁺203.99923128.8
[M+H-H₂O]⁺148.03333126.1
[M+HCOO]⁻210.03427155.0

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Understanding intermolecular interactions is crucial for explaining the packing of molecules in crystals and their supramolecular chemistry. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions.

Hirshfeld Surface Analysis: This method was applied to study the crystal structure of a 1,2,3-triazole derivative of betulin, which was synthesized using this compound. mdpi.com The analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. sapub.org For the betulin derivative, the dnorm surface indicated that the molecular packing is stabilized by intermolecular C-H···O hydrogen interactions. researchgate.netmdpi.com

Fingerprint Plots: Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts. For the betulin derivative, the analysis revealed the percentage contributions of various interactions to the total Hirshfeld surface. mdpi.com The most significant interactions were H···H, O···H, N···H, and C···H contacts. mdpi.com For example, O···H interactions accounted for 16.5% of the total Hirshfeld area. researchgate.netmdpi.com In a similar analysis on dimethyl(phenyl)phosphine sulfide, the major contributors to the Hirshfeld surface were H···H (58.1%), S···H/H···S (13.4%), and C···H/H···C (11.7%) contacts. nih.gov This type of analysis provides a detailed picture of the forces governing the crystal structure. sapub.org

The table below shows the percentage contributions of various interatomic contacts to the Hirshfeld surface for the triazole derivative of betulin synthesized using this compound. mdpi.com

InteractionContribution (%)
H···HNot specified, but typically large
O···H16.5
N···H7.5
C···H8.0
S···HMentioned but not quantified

Advanced Applications of Azidomethyl Phenyl Sulfide and Its Derivatives in Organic Chemistry and Materials Science

Reagent in Complex Organic Transformations

The reactivity of azidomethyl phenyl sulfide (B99878) has been harnessed for several critical transformations in organic synthesis, particularly for the introduction of nitrogen-containing functional groups and the formation of key chemical bonds.

Azidomethyl phenyl sulfide serves as an effective NH2+ synthon, providing a reliable method for the electrophilic amination of organometallic reagents to produce primary amines and anilines. acs.org This reagent is particularly effective in reactions with Grignard reagents (organomagnesium compounds). nih.govchemicalbook.comresearchgate.net The reaction proceeds through the formation of an intermediate triazene (B1217601), which upon workup yields the desired primary amine. researchgate.net This method has been shown to be efficient for a variety of substrates, including those where the formation of Grignard reagents from electron-rich precursors can be challenging. nih.gov While highly effective with organomagnesium compounds, its utility with organolithium reagents has been noted to be more limited. nih.gov

Table 1: Examples of Amination Reactions Using this compound This table is illustrative and based on the general reactivity described in the sources.

Organomagnesium Reagent (Grignard) Resulting Product Bond Formed
Phenylmagnesium Bromide Aniline C-N
Ethylmagnesium Bromide Ethylamine C-N
Cyclohexylmagnesium Chloride Cyclohexylamine C-N

The compound is also utilized as a synthetic equivalent of the highly reactive and potentially hazardous methyl azide (B81097). chemicalbook.comresearchgate.net This application is particularly valuable in the synthesis of methylaziridines, which are three-membered heterocyclic compounds containing a nitrogen atom. chemicalbook.commdpi-res.com The reaction typically involves the addition of the this compound to an appropriate precursor, followed by an intramolecular cyclization to form the aziridine (B145994) ring. This provides a safer and more manageable route to these important synthetic intermediates.

A fundamental application of this compound is in the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are ubiquitous in pharmaceuticals and functional materials. ontosight.aiscirp.org The electrophilic amination of carbanions and organometallic species is a primary example of its utility in C-N bond formation. acs.org The sulfur atom in the molecule activates the azide group toward addition by organometallics, facilitating this transformation. acs.org Furthermore, substituted α-azido sulfides, derived from this compound, can undergo Beckmann-type rearrangements to yield lactams and imino thioethers, further demonstrating its role in constructing C-N and C-S bonds within complex cyclic structures. researchgate.net

Synthesis of Methylaziridines

Development of Functional Materials via Click Chemistry

The azide group within this compound makes it an ideal participant in Huisgen 1,3-dipolar cycloaddition reactions, the cornerstone of "click chemistry". ontosight.aichemie-brunschwig.chsigmaaldrich.com This highly efficient and specific reaction, typically catalyzed by copper(I), involves the coupling of an azide with a terminal alkyne to form a stable 1,2,3-triazole ring. This capability has been extensively exploited for creating novel functional materials.

This compound has been successfully employed in the post-polymerization functionalization of conjugated polymers and biopolymers. plos.org In one example, researchers functionalized a poly(p-phenylene vinylene) (PPV) copolymer that contained propargyl groups. The reaction with this compound, catalyzed by Cu(I)Br, proceeded quantitatively to attach the phenyl sulfide moiety to the polymer backbone via a triazole linker. Spectroscopic data confirmed the successful functionalization without significant degradation of the polymer's conjugated system.

Similarly, it has been used for the regioselective modification of chitosan (B1678972), a versatile biopolymer. plos.orgnih.gov After protecting the amino groups of chitosan and introducing alkyne functionality, this compound was "clicked" onto the polymer backbone. plos.orgnih.gov The resulting chitosan derivative, Chitosan O-(1-methyl phenyl sulfide) triazolyl carbamate (B1207046), was found to be one of the most active among the synthesized derivatives against tested bacterial and fungal strains. plos.org

Table 2: Polymer Functionalization Using this compound

Original Polymer Functional Group for Click Reaction Resulting Modified Polymer Reference
Poly(p-phenylene vinylene) (PPV) Copolymer Propargyl Group 1-Phenylsulfanylmethyl-1H- nih.govontosight.ai triazol-4-ylmethyl ester of (MDMO-CPM)-PPV

The principles of click chemistry using this compound have been extended to the synthesis of complex molecules for advanced applications, including organic electronics and catalysis. sakarya.edu.tr Researchers have synthesized novel metallophthalocyanines (M = Zn, Co, Ni) by first preparing a phthalonitrile (B49051) precursor containing a terminal alkyne (prop-2-yn-1-yloxy group). sakarya.edu.trresearchgate.net this compound was then attached to this precursor via a copper-catalyzed click reaction to form a triazole-bridged phenyl sulfide unit. sakarya.edu.trresearchgate.net

These functionalized phthalocyanines exhibit properties relevant to organic photovoltaic devices and catalysis. sakarya.edu.trresearchgate.netresearchgate.net For instance, the resulting cobalt(II)phthalocyanine complex was investigated as a catalyst for the oxidation of 2-mercaptoethanol. sakarya.edu.trresearchgate.net The study measured key catalytic parameters, demonstrating its efficacy in promoting the oxidation reaction. sakarya.edu.trresearchgate.net Such molecular engineering allows for the fine-tuning of electronic and catalytic properties, opening avenues for their use in creating more efficient organic solar cells and specialized catalysts. researchgate.net

Table 3: Catalytic Performance of a Cobalt(II)phthalocyanine Derivative Synthesized with this compound

Parameter Value Unit
Turnover Number 18.09 -
Initial Reaction Rate 0.12 µmol·s⁻¹
Oxygen Consumption 6.88 µmol·min⁻¹

Data from the catalytic oxidation of 2-mercaptoethanol. sakarya.edu.trresearchgate.net

Polymeric Materials and Surface Functionalization

Applications in Chemical Biology and Biochemistry

The distinct reactivity of this compound has made it a valuable tool in the fields of chemical biology and biochemistry. Its ability to participate in specific chemical transformations under biological conditions has led to its use in assays and for the modification of biomolecules.

Suppression of Cross-Reactivity in Biological Assays (e.g., BrdU Detection)

In biological research, particularly in studies of cell division, different nucleotide analogs are used to label newly synthesized DNA. A common challenge is the cross-reactivity of antibodies used to detect one analog with another. For instance, antibodies designed to detect 5-bromo-2'-deoxyuridine (B1667946) (BrdU) can sometimes cross-react with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), leading to inaccurate results. nih.govresearchgate.net

This compound has been effectively employed to suppress this cross-reactivity. nih.govresearchgate.netresearchgate.netbiologists.com After the incorporated EdU is labeled with a fluorescent azide via a copper-catalyzed click reaction, a subsequent treatment with this compound in a second click reaction effectively "caps" any remaining unreacted EdU. nih.govresearchgate.netbiorxiv.org This prevents the anti-BrdU antibody from binding to the EdU, thereby ensuring that the antibody signal is specific to the incorporated BrdU. nih.govresearchgate.net This method has been crucial for enabling reliable double-labeling experiments to study DNA replication and cell proliferation dynamics. nih.govbiorxiv.org

Table 1: Application of this compound in Suppressing Cross-Reactivity

Assay Component Function Challenge Solution Reference
EdU (5-ethynyl-2'-deoxyuridine)Labels newly synthesized DNA via alkyne group.Can be non-specifically recognized by anti-BrdU antibodies.Treatment with this compound after fluorescent azide reaction. nih.govresearchgate.net
BrdU (5-bromo-2'-deoxyuridine)Labels newly synthesized DNA.Detected by specific antibodies.N/A nih.govresearchgate.net
Anti-BrdU AntibodyDetects incorporated BrdU.Cross-reacts with EdU.Pre-treatment with this compound eliminates cross-reactivity. nih.govresearchgate.netresearchgate.netbiologists.com
This compoundCapping agent.Reacts with remaining EdU to block antibody binding sites.Ensures specific detection of BrdU. nih.govbiorxiv.org

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group of this compound makes it a prime candidate for such applications, particularly in "click chemistry". ontosight.aicelluars.comscientificlabs.com Click chemistry describes a class of reactions that are rapid, selective, and high-yielding. researchgate.nettcichemicals.comacs.org

The most prominent bioorthogonal reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. tcichemicals.comclockss.org this compound can be used as a reagent in these reactions to attach the phenyl sulfide moiety to a biomolecule containing an alkyne group. ontosight.aiplos.org This has applications in areas such as bioconjugation, where it can be used to link different molecules together, for example, in the surface modification of viruses or the synthesis of dendrimers. tcichemicals.com Furthermore, the development of strain-promoted azide-alkyne cycloaddition (SPAAC) has expanded the utility of azides in living systems by eliminating the need for a potentially toxic copper catalyst. researchgate.netacs.org

Intermediate in Pharmaceutical and Agrochemical Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. lookchem.comchembk.com Its ability to undergo nucleophilic substitution reactions is a key feature in this regard. lookchem.com

While specific examples of commercial drugs or pesticides synthesized directly from this compound are not extensively documented in the public domain, its structural motifs are present in various bioactive molecules. For instance, the sulfide linkage is a common feature in many pharmaceuticals. The azide group can be readily converted to an amine, a fundamental functional group in a vast number of drugs. clockss.org This conversion can be achieved through methods like the Staudinger reaction. researchgate.net Therefore, this compound serves as a precursor for introducing these important functionalities during the synthesis of new chemical entities that are then screened for biological activity. lookchem.comchembk.comrsc.org

Design and Synthesis of Novel Ligands

In the field of coordination chemistry and catalysis, ligands play a crucial role in determining the properties and reactivity of metal complexes. This compound and its derivatives have emerged as important building blocks in the design and synthesis of novel ligands. acs.orgtechnion.ac.il

The azide group can be used in click reactions to attach the sulfide-containing fragment to other molecular scaffolds, leading to the formation of multidentate ligands. acs.orgacs.org These "pincer click ligands" can coordinate to metal centers in a variety of ways, influencing the catalytic activity of the resulting metal complexes. acs.orgacs.org For example, novel dialkyl-substituted propargyl and azidomethyl phosphines have been synthesized and used to prepare pincer click ligands with bulky, electron-donating alkyl substituents. acs.org The modular nature of click chemistry allows for the rapid generation of a library of ligands with diverse electronic and steric properties, which can then be screened for optimal performance in various catalytic applications. acs.org The synthesis of N-vinyl benzotriazoles through reactions involving azidomethyl phenyl-1H-tetrazol-5-yl (PT) sulfide further showcases the utility of azido (B1232118) sulfides in creating complex heterocyclic structures that can serve as ligands. nih.gov

Challenges and Future Research Directions

Overcoming Substrate Scope Limitations in Reactivity

The utility of azidomethyl phenyl sulfide (B99878) in certain reactions is hampered by limitations in the range of substrates it can effectively react with. For instance, in azomethine ylide cycloaddition chemistry, the substrate scope can be restricted. whiterose.ac.uk While successful with both electron-poor and electron-rich benzaldehydes, the yields can vary significantly. whiterose.ac.uk Similarly, in the context of Pummerer-type reactions, while a range of azidomethylsulfides can be formed, certain substrates are unsuccessful, highlighting the need for a deeper understanding of the method's limitations. nih.gov

Future research will likely focus on modifying reaction conditions and developing new catalytic systems to broaden the substrate scope. For example, the use of different aldehydes and α-amino esters has been shown to generate a variety of cycloadducts in good yields. whiterose.ac.uk Furthermore, exploring alternative methods for generating reactive intermediates, such as the deprotonation of iminium salts to form azomethine ylides, could expand the range of compatible substrates. whiterose.ac.uk

Development of Sustainable and Greener Synthetic Protocols

The development of environmentally friendly and sustainable synthetic methods is a key goal in modern chemistry. nih.govcolab.ws For azidomethyl phenyl sulfide and its derivatives, this involves exploring greener reaction media, reducing energy consumption, and minimizing the use of hazardous reagents. nih.govcolab.wsglobalauthorid.com

Current research is already exploring the use of microwave-assisted synthesis, which can dramatically shorten reaction times and often leads to cleaner reactions. researchgate.netacs.org The use of alternative and more sustainable reaction media, such as ionic liquids, deep-eutectic solvents, and even water, is also a promising area of investigation. nih.govresearchgate.netacs.org For example, the synthesis of certain azo dyes has been achieved using an ionic liquid-promoted approach. globalauthorid.com The development of biocatalytic transformations, which utilize enzymes, offers a renewable and biodegradable alternative to traditional chemical catalysts and can often reduce the number of synthetic steps required. acs.org

Table 1: Greener Synthetic Approaches for Azide-Containing Compounds
Green Chemistry ApproachDescriptionPotential Application for this compoundReference
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat reactions, often leading to shorter reaction times and increased yields.Could be applied to the synthesis of this compound itself or its subsequent reactions, such as click chemistry. researchgate.netacs.org researchgate.netacs.org
Aqueous Reaction MediaUsing water as a solvent is environmentally benign and can sometimes accelerate reaction rates.The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known to proceed faster in aqueous environments. acs.org acs.org
BiocatalysisThe use of enzymes as catalysts offers high selectivity and mild reaction conditions.Enzymatic methods could potentially be developed for the synthesis or transformation of this compound, reducing the need for metal catalysts. acs.org acs.org
Ionic Liquids and Deep-Eutectic SolventsThese are non-volatile solvents that can offer unique reactivity and simplify product isolation.Could be used as alternative reaction media for the synthesis and reactions of this compound. nih.govresearchgate.net nih.govresearchgate.net

Exploration of New Catalytic Systems for Transformations

The discovery of novel and more efficient catalytic systems is crucial for expanding the synthetic utility of this compound. rsc.orgrsc.org While copper-catalyzed reactions, such as the azide-alkyne cycloaddition (click chemistry), are well-established, there is a continuous search for catalysts with improved reactivity, selectivity, and broader substrate scope. acs.orgmdpi.comacs.org

Recent advances in catalysis include the development of cooperative catalysis, dual-catalyst systems, and electrochemical transformations. rsc.orgrsc.org For instance, palladium acetate (B1210297) has been used with copper(II) acetate to catalyze reactions between vinylphenols and hydroxyalkynoates. rsc.org The use of earth-abundant transition metal oxide and sulfide nanoparticles is another promising area, as they have been shown to enhance reactivity and regioselectivity in cycloaddition reactions. rsc.org Furthermore, the development of chiral catalysts is essential for asymmetric transformations, enabling the synthesis of enantiomerically pure compounds. nih.gov

Expanding Applications in Emerging Fields (e.g., Supramolecular Chemistry)

The unique properties of this compound and its derivatives make them attractive for applications in emerging fields like supramolecular chemistry. mit.edu The azide (B81097) group is a versatile functional handle for constructing complex molecular architectures through click chemistry. ontosight.aiplos.org

One area of interest is the development of host-guest systems. Thianthrenes, which share a sulfur-containing aromatic scaffold, have been investigated as potential hosts for fullerenes due to their bent structure. mit.edu The synthesis of macrocycles and porous organic cages containing sulfur-rich units is another active area of research. mit.edu These structures have potential applications in areas such as anion recognition and the development of molecular motors. mit.edu The ability to incorporate this compound into these complex structures via click chemistry opens up new avenues for creating functional supramolecular assemblies. dntb.gov.ua

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions, predicting outcomes, and designing new transformations. For this compound, this involves elucidating the pathways of its various reactions, including cycloadditions, rearrangements, and thermal or photochemical decompositions. researchgate.netresearchgate.net

Computational studies, such as those using complete active space self-consistent field (CASSCF) and multi-configurational second-order perturbation (MS-CASPT2) methods, are powerful tools for investigating reaction mechanisms. researchgate.net These studies can provide insights into the electronic structures of intermediates and transition states, helping to rationalize observed reactivity. researchgate.net For example, theoretical studies on the photodecomposition of azidomethyl methyl sulfide have identified a key conical intersection that governs the reaction pathway. researchgate.net Similarly, understanding the mechanism of the Pummerer reaction and its variants is crucial for controlling the regioselectivity of these transformations. nih.gov

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
Azidomethyl methyl sulfide
Benzaldehyde
Thianthrene
Fullerene
Palladium acetate
Copper(II) acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.